molecular formula C5H9FO4 B1198460 D-Ribose, 2-deoxy-2-fluoro- CAS No. 7226-33-7

D-Ribose, 2-deoxy-2-fluoro-

Cat. No. B1198460
CAS RN: 7226-33-7
M. Wt: 152.12 g/mol
InChI Key: NJYXSKVOTDPOAT-LMVFSUKVSA-N
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Description

“D-Ribose, 2-deoxy-2-fluoro-” is a derivative of D-Ribose . It is a monosaccharide with five carbon atoms and has an aldehyde functional group . It is a non-metabolizable derivative of glucose that can be carried by the glucose carrier in human erythrocytes .


Synthesis Analysis

The synthesis of key nucleoside scaffolds in drug discovery involves generating modifications within the sugar backbone of nucleoside analogs . The synthetic strategies employed for these modifications focus on popular scaffolds seen in medicinal chemistry, including modifications to ribose-based nucleosides . An efficient synthesis of D-2′-deoxy-2′,2′-difluoro-4′-dihydro-4′-thionucleosides has been described .


Molecular Structure Analysis

The molecular formula of “D-Ribose, 2-deoxy-2-fluoro-” is C5H9FO4 . It has an average mass of 152.121 Da and a monoisotopic mass of 152.048492 Da . It has three defined stereocentres .


Chemical Reactions Analysis

“D-Ribose, 2-deoxy-2-fluoro-” is a derivative of D-Ribose, which is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .


Physical And Chemical Properties Analysis

“D-Ribose, 2-deoxy-2-fluoro-” has a molecular formula of C5H9FO4 . It has an average mass of 152.121 Da and a monoisotopic mass of 152.048492 Da .

Scientific Research Applications

  • Metabolism in Cells : 2-Deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose are metabolized in yeast and chick-embryo cells to produce several nucleotide derivatives. These derivatives are incorporated specifically into glycoproteins in both cell types, although the incorporation is low compared to 2-deoxy-D-glucose (Schmidt, Biely, Kratky, & Schwarz, 1978).

  • Synthesis Techniques : The synthesis process of 2-deoxy-2-fluoro-D-ribose, an important intermediate in the synthesis of antiviral nucleoside drugs, has been detailed and involves several steps, including debenzoylation and glycosylic cleavage (Codington, Doerr, & Fox, 1966).

  • Medical Imaging with PET : 2-Deoxy-2-fluoro-D-glucose has been widely used in oncology, neurology, cardiology, infectious diseases, and inflammation for positron emission tomography (PET) imaging. This application extends to the study of various diseases and the monitoring of disease progression (Mun, 2013).

  • Study of Enzyme Specificity : 2-Deoxy-2-fluoro-d-glucose and its analogs are used to study the specificity of enzymes like yeast hexokinase. These studies are crucial for understanding enzyme-substrate interactions and metabolic pathways (Bessell, Foster, & Westwood, 1972).

  • Fluorosugars as Antiviral Agents : 2-Deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose have been identified as potent inhibitors of viral synthesis in various cell types. They specifically inhibit the synthesis of functional viral components, affecting glycoprotein biosynthesis (Schmidt, Schwarz, & Ludwig, 1976).

  • Imaging of Tumors and Metastases : Chemical exchange saturation transfer (CEST) MRI using 2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose (FDG) has been explored for imaging tumors and metastases. This technique offers a potential alternative to PET/CT or PET/MRI for noninvasive tumor monitoring (Rivlin, Horev, Tsarfaty, & Navon, 2013).

  • Plant Imaging Applications : FDG has been used in plant imaging to study photoassimilate translocation, carbon allocation, and glycoside biosynthesis. This application helps in understanding plant metabolism and physiology (Fatangare & Svatoš, 2016).

Safety And Hazards

“D-Ribose, 2-deoxy-2-fluoro-” may be harmful by skin absorption, may cause skin irritation, may be harmful if swallowed, and may be harmful if inhaled . It may also cause respiratory tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXSKVOTDPOAT-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222587
Record name 2'-Deoxy-2'-fluororibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Ribose, 2-deoxy-2-fluoro-

CAS RN

7226-33-7
Record name 2'-Deoxy-2'-fluororibose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluororibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 2
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 3
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 4
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 5
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 6
D-Ribose, 2-deoxy-2-fluoro-

Citations

For This Compound
3
Citations
EL Albano, RL Tolman, RK Robins - Carbohydrate Research, 1971 - Elsevier
Addition or trifluoromethyl hypofluorite to 3,4-di-O-acetyl-D-arabinal (1) gave three crystalline products. The reaction products (one F,OCF 3 adduct and two F,F adducts) were …
Number of citations: 31 www.sciencedirect.com
M Pfeiffer, B Nidetzky - Nature Communications, 2020 - nature.com
C-Analogues of the canonical N-nucleosides have considerable importance in medicinal chemistry and are promising building blocks of xenobiotic nucleic acids (XNA) in synthetic …
Number of citations: 12 www.nature.com
JEG Barnett - Advances in Carbohydrate Chemistry, 1967 - Elsevier
Publisher Summary This chapter discusses monosaccharides monohalogenated carbohydrates at positions other than C-1. The methods available for the preparation of halogenated …
Number of citations: 80 www.sciencedirect.com

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